Methyl 3-formyl-2-methylindazole-7-carboxylate

Description

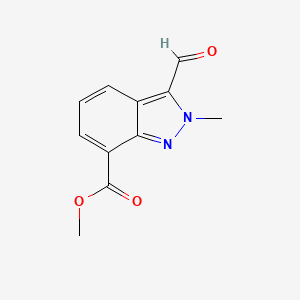

Methyl 3-formyl-2-methylindazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a formyl group at position 3, a methyl group at position 2, and a methyl ester at position 6. The indazole scaffold (a fused benzene and pyrazole ring) confers aromatic stability and enables diverse reactivity, while the functional groups (formyl, methyl, and ester) enhance its utility in medicinal chemistry and materials science. The ester group improves solubility in organic solvents, and the formyl moiety offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

methyl 3-formyl-2-methylindazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWRWOADWQTGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-2-methylindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylindazole with formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-methylindazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the indazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Methyl 3-carboxy-2-methylindazole-7-carboxylate.

Reduction: Methyl 3-hydroxymethyl-2-methylindazole-7-carboxylate.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-formyl-2-methylindazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Material Science: The compound can be utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-methylindazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Methyl 3-formyl-2-methylindazole-7-carboxylate with structurally related compounds from the evidence:

Key Observations :

- The indazole core may enhance binding affinity in drug targets .

- Functional Groups: The formyl group in this compound distinguishes it from simpler esters like sandaracopimaric acid methyl ester, enabling unique reactivity. In contrast, the carboxylic acid in 7-Chloro-3-methylindole-2-carboxylic acid limits solubility in nonpolar solvents .

Analytical Characterization

- Spectroscopy : The methyl ester group (≈3.8–4.0 ppm in ¹H NMR; ≈170 ppm in ¹³C NMR) and formyl proton (≈9–10 ppm in ¹H NMR) would dominate spectral profiles, comparable to methyl shikimate’s NMR data . FTIR would show ester C=O (≈1740 cm⁻¹) and formyl C=O (≈1700 cm⁻¹) stretches .

- Chromatography : HPLC analysis (similar to Figure 4 in ) could resolve this compound from impurities, leveraging its ester group’s polarity.

Biological Activity

Methyl 3-formyl-2-methylindazole-7-carboxylate is a compound that has garnered attention in recent research for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, while providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by its unique structure which includes an indazole core with formyl and carboxylate functional groups. The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes.

Biological Activity

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism of action is believed to involve the downregulation of androgen receptors (AR), which are critical in the progression of prostate cancer. For instance, compounds similar to this compound have shown an ability to displace synthetic ligands from AR binding sites, indicating a potential role as an anti-androgenic agent .

Antidiabetic Properties

In addition to its anticancer effects, this compound has been evaluated for its antidiabetic activity. It was found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing postprandial blood glucose levels. The structure-activity relationship (SAR) studies suggest that modifications to the methyl group on the indazole ring can enhance inhibitory potency .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Prostate Cancer Cell Lines : A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant AR degradation and reduced cell viability at micromolar concentrations. The efficacy was comparable to established anti-androgens .

- Diabetes Models : In animal models of diabetes, administration of this compound led to improved glucose tolerance and decreased insulin resistance, showcasing its potential as a therapeutic agent for managing diabetes .

- Cytotoxicity Assessments : Cytotoxicity tests against normal cell lines showed that at certain concentrations, this compound exhibited non-cytotoxic behavior, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50/EC50 | Mechanism |

|---|---|---|---|

| Anticancer | LNCaP Prostate Cells | 5 μM | AR Degradation |

| Antidiabetic | Diabetic Rats | Not specified | α-glucosidase Inhibition |

| Cytotoxicity | Normal 3T3 Cells | >150 μM | Non-cytotoxic at tested concentrations |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-formyl-2-methylindazole-7-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized indazole precursors. For example:

- Esterification : Reacting 3-formyl-2-methylindazole-7-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Formylation : Introducing the formyl group via Vilsmeier-Haack reaction or using directed ortho-metalation strategies.

- Protection/Deprotection : Temporary protection of reactive groups (e.g., using tert-butoxycarbonyl) to prevent side reactions.

Refer to analogous procedures for methyl benzoate derivatives in benzoxazole synthesis, where refluxing with aryl acids and subsequent isolation via ice quenching are critical steps .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/aldehyde functionality.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve molecular geometry and confirm regiochemistry . Visualization tools like ORTEP-3 aid in analyzing thermal ellipsoids and hydrogen bonding networks .

Advanced: How can crystallographic disorder in this compound be addressed during refinement?

Answer:

Disorder, common in flexible groups (e.g., formyl or methyl substituents), requires:

- Multi-Component Refinement : Partitioning disordered atoms into discrete sites with occupancy factors using SHELXL .

- Restraints : Applying geometric (DFIX, SIMU) and thermal (ISOR) restraints to stabilize refinement.

- Validation Tools : Cross-checking with WinGX suite utilities (e.g., PLATON) to ensure geometric plausibility .

Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Answer:

Graph set analysis ( R₂²(8) , C(6) motifs) is critical for understanding supramolecular assemblies:

- Donor-Acceptor Pairs : The formyl oxygen and indazole N-H groups often form intermolecular hydrogen bonds.

- Packing Efficiency : Strong H-bonds (e.g., O···H-N) stabilize layered or helical arrangements, while weaker interactions (C-H···O) contribute to 3D frameworks .

- Thermal Motion : Correlate H-bond strength with atomic displacement parameters (ADPs) from crystallographic data.

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

- Solvent Effects : Account for solvent polarity in computational models (e.g., using PCM in Gaussian).

- Dynamic Effects : Consider rotameric equilibria or tautomerism via variable-temperature NMR.

- Cross-Validation : Compare with HPLC retention times (e.g., using C18 columns) and X-ray data for structural confirmation .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles.

- HPLC : Semi-preparative reverse-phase HPLC for high-purity isolates (>99%) .

Advanced: How does solvent choice impact crystallization outcomes?

Answer:

- Hydrogen-Bond Acceptors/Donors : Polar aprotic solvents (e.g., DMF) enhance H-bonding networks, favoring needle-like crystals.

- Evaporation Rate : Slow evaporation in low-boiling solvents (e.g., dichloromethane) reduces disorder.

- Co-Crystallization : Additives (e.g., crown ethers) can template specific packing motifs .

Advanced: What strategies mitigate isomerization during synthesis?

Answer:

- Temperature Control : Avoid prolonged heating above 80°C to prevent formyl group migration.

- Protecting Groups : Temporarily block reactive sites (e.g., using trityl groups on indazole N-H).

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.